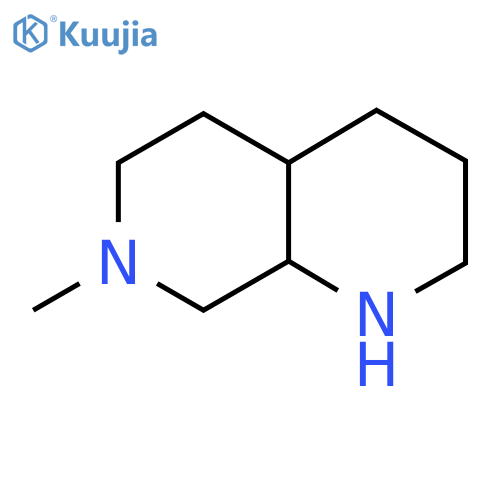Cas no 933741-89-0 (7-Methyl-decahydro-1,7-naphthyridine)

933741-89-0 structure
商品名:7-Methyl-decahydro-1,7-naphthyridine
7-Methyl-decahydro-1,7-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 7-methyl-decahydro-1,7-naphthyridine
- SCHEMBL10381139
- 933741-89-0
- EN300-6777156
- 7-Methyl-decahydro-1,7-naphthyridine
-
- インチ: 1S/C9H18N2/c1-11-6-4-8-3-2-5-10-9(8)7-11/h8-10H,2-7H2,1H3
- InChIKey: MFJNQAXPQXHPSC-UHFFFAOYSA-N
- ほほえんだ: N1CCCC2CCN(C)CC12
計算された属性
- せいみつぶんしりょう: 154.146998583g/mol
- どういたいしつりょう: 154.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
7-Methyl-decahydro-1,7-naphthyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6777156-1.0g |
7-methyl-decahydro-1,7-naphthyridine |
933741-89-0 | 1g |
$0.0 | 2023-06-06 |
7-Methyl-decahydro-1,7-naphthyridine 関連文献
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
2. Book reviews
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
933741-89-0 (7-Methyl-decahydro-1,7-naphthyridine) 関連製品
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
